

Lipidomics Analysis Protocol Following Fasnall Treatment: Application Notes for Researchers

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Compound of Interest

Compound Name: *Fasnall*

Cat. No.: *B607418*

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Introduction

Fasnall is a selective, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] Upregulation of FASN is a hallmark of many cancers, contributing to tumor cell growth, proliferation, and survival.[2][3] Inhibition of FASN by **Fasnall** has been shown to induce apoptosis in cancer cells and produce profound alterations in the cellular lipidome.[1][2][4] Specifically, **Fasnall** treatment leads to a significant increase in ceramides and diacylglycerols, along with changes in the abundance of various unsaturated fatty acids.[2][4] This application note provides a detailed protocol for the lipidomics analysis of cancer cells treated with **Fasnall**, from cell culture and treatment to lipid extraction, mass spectrometry analysis, and data interpretation.

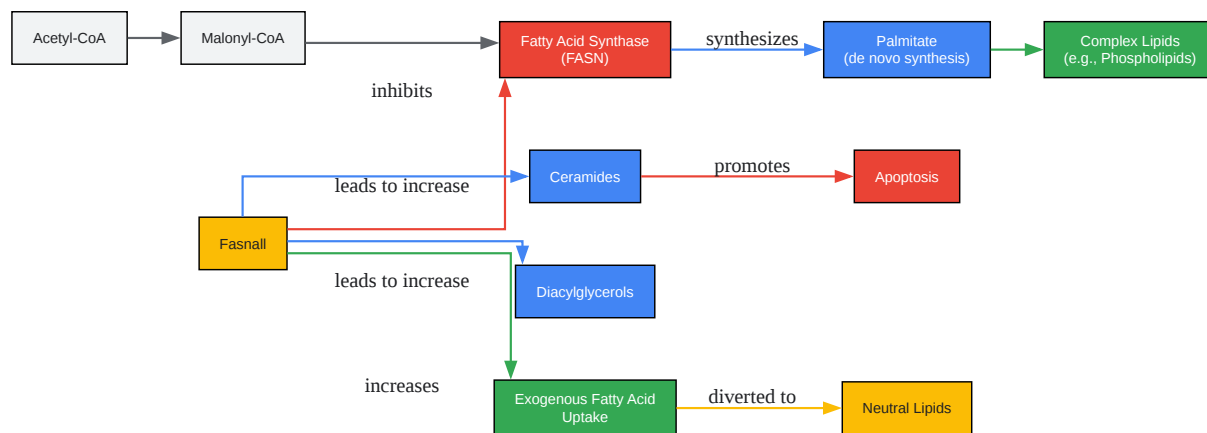
Data Presentation: Expected Lipidomic Alterations

Treatment of cancer cells with **Fasnall** is expected to cause significant shifts in the cellular lipid profile. The following table summarizes the anticipated quantitative changes in key lipid classes based on published literature. These values are illustrative and may vary depending on the cell line, **Fasnall** concentration, and treatment duration. A study on BT474 breast cancer cells treated with 10 μ M **Fasnall** for 2 hours resulted in a greater than 2-fold change in the abundance of 167 specific lipid molecules.[2]

Lipid Class	Key Lipids	Expected Fold Change vs. Vehicle Control	Reference
Ceramides	Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:1)	> 2-fold increase	[2] [5] [6]
Diacylglycerols	DAG(16:0/18:1), DAG(18:1/18:1)	> 2-fold increase	[2] [5] [7]
Unsaturated Fatty Acids	Oleic acid (18:1), Linoleic acid (18:2)	Variable, generally increased	[2]
Phospholipids	Phosphatidylcholines, Phosphatidylethanolamines	Decrease in incorporation of de novo synthesized fatty acids	[2]

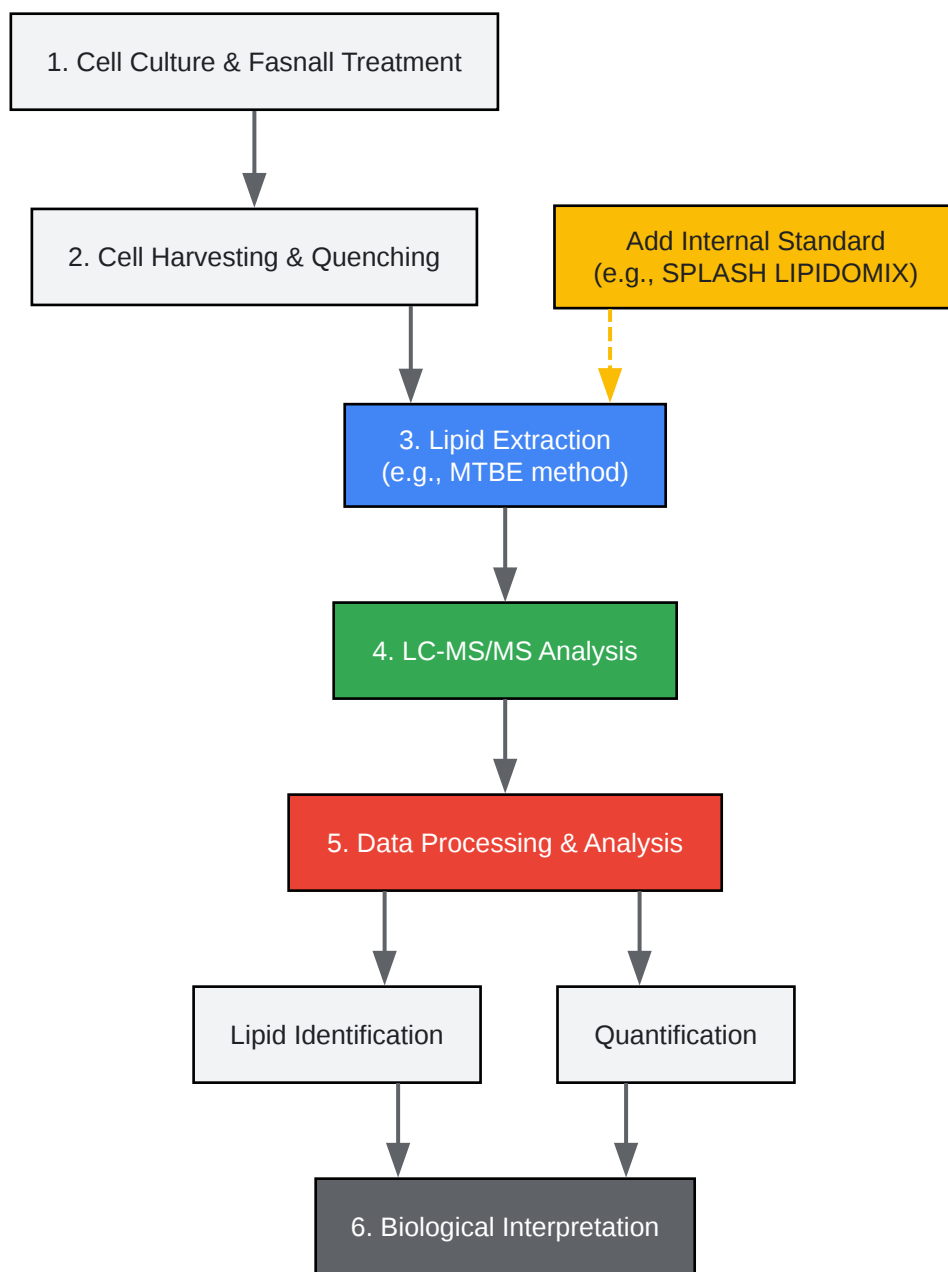
Signaling Pathways and Experimental Workflow

To visually represent the processes involved in this protocol, the following diagrams have been generated using the Graphviz DOT language.



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Figure 1: Simplified signaling pathway of **Fasnall**'s effect on lipid metabolism.



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Figure 2: Experimental workflow for lipidomics analysis after **Fasnl** treatment.

Experimental Protocols

Cell Culture and Fasnl Treatment

This protocol is optimized for adherent cancer cell lines known to overexpress FASN, such as BT474 (HER2+ breast cancer) or LNCaP (prostate cancer).

- Materials:
 - Appropriate cancer cell line (e.g., BT474)
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
 - **Fasnall** (dissolved in DMSO to create a stock solution, e.g., 10 mM)
 - Vehicle control (DMSO)
 - 6-well cell culture plates
 - Phosphate-buffered saline (PBS), ice-cold
- Procedure:
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
 - Incubate cells under standard conditions (37°C, 5% CO₂).
 - Once cells reach the desired confluency, replace the medium with fresh medium containing either **Fasnall** at the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.
 - Incubate the cells for the desired treatment period (e.g., 2 to 24 hours). A 2-hour treatment has been shown to induce significant lipidomic changes.[\[2\]](#)

Cell Harvesting and Quenching

- Materials:
 - Ice-cold PBS
 - Cell scraper
 - 1.5 mL microcentrifuge tubes

- Liquid nitrogen
- Procedure:
 - After treatment, place the 6-well plates on ice and aspirate the medium.
 - Wash the cells twice with 1 mL of ice-cold PBS per well.
 - Add 500 μ L of ice-cold PBS to each well and scrape the cells.
 - Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
 - Centrifuge at 1,000 x g for 5 minutes at 4°C.
 - Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.
 - Store the cell pellets at -80°C until lipid extraction.

Lipid Extraction (MTBE Method)

This protocol is a modification of the Matyash et al. method, which has shown good recovery for a broad range of lipid classes.

- Materials:
 - Methanol (MeOH), HPLC grade, ice-cold
 - Methyl-tert-butyl ether (MTBE), HPLC grade
 - Water, HPLC grade
 - Internal Standard: Avanti® SPLASH® LIPIDOMIX® Mass Spec Standard (or a similar mix containing deuterated standards for ceramides and diacylglycerols).[\[8\]](#)[\[9\]](#)
 - 1.5 mL microcentrifuge tubes
 - Vortex mixer
 - Centrifuge

- Procedure:
 - Resuspend the frozen cell pellet in 100 μ L of ice-cold water.
 - Add a pre-determined amount of the internal standard mixture (e.g., 10 μ L of SPLASH® LIPIDOMIX®) to each sample.
 - Add 360 μ L of ice-cold MeOH and vortex thoroughly for 1 minute.
 - Add 1.2 mL of MTBE and vortex for 10 seconds, then incubate for 1 hour at room temperature with occasional shaking.
 - Induce phase separation by adding 300 μ L of HPLC-grade water and vortexing for 20 seconds.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully collect the upper organic phase (containing the lipids) and transfer it to a new 1.5 mL microcentrifuge tube.
 - Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
 - Store the dried lipid extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

- Instrumentation:
 - High-resolution mass spectrometer (e.g., Q-Exactive or similar Orbitrap instrument) coupled to a UHPLC system.
- Sample Preparation for Injection:
 - Reconstitute the dried lipid extract in 100 μ L of a suitable solvent, such as methanol/isopropanol (1:1, v/v).
 - Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

- Transfer the supernatant to an LC-MS vial with a glass insert.
- LC Separation:
 - Column: C18 reversed-phase column (e.g., 1.7 μ m particle size, 2.1 x 100 mm).
 - Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
 - Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
- MS/MS Parameters:
 - Ionization Mode: Positive and negative electrospray ionization (ESI) in separate runs.
 - Scan Range: m/z 150-1500.
 - Data Acquisition: Data-dependent acquisition (DDA) with a topN method (e.g., top 10 most intense ions selected for fragmentation).
 - Collision Energy: Stepped collision energy to ensure comprehensive fragmentation.

Data Processing and Analysis

- Software:
 - Use software such as LipidSearch™, MS-DIAL, or similar for lipid identification and quantification.
- Procedure:
 - Peak Picking and Alignment: Process the raw data to detect and align chromatographic peaks across all samples.

- Lipid Identification: Identify lipids by matching the precursor m/z and fragmentation patterns against a lipid database (e.g., LIPID MAPS).
- Quantification: Calculate the peak area for each identified lipid and normalize it to the peak area of the corresponding internal standard.
- Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify lipids that are significantly different between the **Fasnall**-treated and vehicle control groups.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting lipidomics analysis on cancer cells treated with the FASN inhibitor **Fasnall**. By following these procedures, researchers can obtain high-quality, quantitative data on the lipidomic perturbations induced by **Fasnall**, providing valuable insights into its mechanism of action and potential therapeutic applications. The provided diagrams and tables serve as a guide for experimental design and data interpretation in the study of FASN inhibition and its impact on cancer cell lipid metabolism.

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